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Compound of Interest

Compound Name:
2,6-Dimethoxy-4-

nitrobenzaldehyde

Cat. No.: B8028202

Get Quote

CAS Number: 1803842-51-4 Molecular Formula: C₉H₉NO₅ Molecular Weight: 211.17 g/mol

IUPAC Name: 2,6-Dimethoxy-4-nitrobenzaldehyde[1][2]

Part 1: Executive Summary
2,6-Dimethoxy-4-nitrobenzaldehyde is a highly specialized aromatic aldehyde intermediate

used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Unlike its more

common isomers (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde), this compound features a unique

substitution pattern where the electron-withdrawing nitro group is para to the aldehyde and

meta to the two electron-donating methoxy groups.[1]

This specific geometry makes it a critical building block for:

Atropisomeric Kinase Inhibitors: The bulky methoxy groups at the 2,6-positions create steric

hindrance that can lock molecular conformations, a strategy used to increase selectivity in

kinase binding pockets.[1]

ADC Payloads: It serves as a precursor to 4-amino-2,6-dimethoxybenzaldehyde, a "linker-

ready" aniline moiety used in the construction of antibody-drug conjugate (ADC) payloads.[1]
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Photo-cleavable Linkers: Nitro-benzyl derivatives are often explored for their photolabile

properties in controlled drug release systems.[1]

Part 2: Chemical Architecture & Synthesis
The Regioselectivity Challenge
Synthesizing 2,6-dimethoxy-4-nitrobenzaldehyde is chemically non-trivial due to the

conflicting directing effects of the substituents.[1]

Direct Nitration Failure: Direct nitration of 2,6-dimethoxybenzaldehyde typically fails to yield

the 4-nitro isomer.[1] The aldehyde group (position 1) directs incoming electrophiles to the

meta positions (3 and 5).[1] The methoxy groups (positions 2 and 6) are ortho/para directors,

also activating positions 3 and 5.[1] Consequently, standard nitration yields 3-nitro-2,6-

dimethoxybenzaldehyde, not the desired 4-nitro target.[1]

Validated Synthetic Pathway
To bypass these electronic constraints, the synthesis requires an indirect approach, typically

involving the oxidation of a pre-functionalized toluene derivative or nucleophilic aromatic

substitution.[1]

Primary Route: Oxidation of 2,6-Dimethoxy-4-nitrotoluene
This route ensures the nitro group is established before the aldehyde is formed, avoiding the

directing conflict.[1]

Precursor Synthesis: 2,6-Dimethoxy-4-nitrotoluene is prepared (often via Sandmeyer

reaction from the corresponding amine or specific nitration of 2,6-dimethoxytoluene under

controlled conditions).[1]

Oxidation: The methyl group is selectively oxidized to the aldehyde.[1] This is challenging

because the nitro group deactivates the ring, making the methyl protons less acidic, while

the methoxy groups make the ring susceptible to over-oxidation.[1]

Reagents:
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Oxidant: Chromium trioxide (CrO₃) in acetic anhydride (gem-diacetate intermediate) or

catalytic oxidation using Vanadium/Molybdenum systems.[1]

Hydrolysis: The intermediate gem-diacetate is hydrolyzed to the aldehyde.[1]

2,6-Dimethoxytoluene 2,6-Dimethoxy-4-nitrotoluene

Nitration
(HNO3/H2SO4)

Gem-Diacetate Intermediate

CrO3, Ac2O
(Krohnke Oxidation) 2,6-Dimethoxy-4-nitrobenzaldehyde

(CAS 1803842-51-4)

Hydrolysis
(H2O, H+)

Direct Nitration of
2,6-Dimethoxybenzaldehyde

3-Nitro Isomer
(Major Product)

Electronic
Constraint

Click to download full resolution via product page

Figure 1: Synthetic pathway comparison. The oxidation route bypasses the regioselectivity

issues inherent in direct nitration.[1]

Part 3: Applications in Drug Development
Precursor for "Twisted" Anilines
The reduction of the nitro group yields 4-amino-2,6-dimethoxybenzaldehyde.[1][2] This aniline

is electronically unique:

Electronic Effect: The methoxy groups are electron-donating, increasing the nucleophilicity of

the amine.[1]

Steric Effect: The 2,6-methoxy groups force the aldehyde (and subsequent derivatives) out

of the plane of the benzene ring.[1] This "twist" is exploited in designing atropisomeric drugs

that fit into narrow, hydrophobic kinase pockets (e.g., FGFR or EGFR inhibitors).[1]

PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), the aldehyde serves as a "warhead" for

reductive amination with linkers.[1] The 2,6-dimethoxy pattern prevents metabolic oxidation at

the ortho-positions, improving the metabolic stability of the PROTAC linker-E3 ligase complex.

[1]
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Experimental Protocol: Nitro Reduction
Standard Operating Procedure for converting the nitro scaffold to the active amine

intermediate.[1]

Parameter Condition Rationale

Reagent Iron (Fe) powder + NH₄Cl

Mild conditions prevent

reduction of the aldehyde to

alcohol.[1]

Solvent Ethanol / Water (3:[1]1)

Solubilizes both the organic

substrate and the inorganic

salt.[1]

Temperature 70°C (Reflux)

Ensures complete conversion

without thermal decomposition.

[1]

Workup Filtration through Celite Removes iron oxide sludge.[1]

Yield Typically 85-92%

High efficiency due to

electronic activation by

methoxy groups.[1]

Part 4: Analytical Characterization
Researchers must verify the identity of CAS 1803842-51-4 carefully, as isomers (like 2,3-

dimethoxy-6-nitro) have similar mass spectra.[1]
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Technique Expected Signal Structural Insight

¹H NMR δ ~10.2 ppm (s, 1H)
Aldehyde proton (deshielded

by nitro group).[1]

¹H NMR δ ~7.5 ppm (s, 2H)

Aromatic protons.[1] Singlet

indicates symmetry (positions

3 and 5 are equivalent).[1]

¹H NMR δ ~3.9 ppm (s, 6H)

Methoxy protons.[1] Singlet

indicates equivalence of the

two -OCH₃ groups.[1]

IR 1690-1700 cm⁻¹ C=O stretch (Aldehyde).[1]

IR 1530 & 1350 cm⁻¹ N-O stretch (Nitro group).[1]

Part 5: Safety & Handling
Stability: The compound is sensitive to light (photodecomposition of nitro-aldehydes) and air

(oxidation of aldehyde to carboxylic acid).[1] Store under inert gas (Argon/Nitrogen) at -20°C.

Reactivity: Avoid contact with strong bases (can induce Cannizzaro reaction or

decomposition) and reducing agents (unless reduction is intended).[1]

Hazards: Like many nitro-aromatics, it should be treated as a potential sensitizer and

handled in a fume hood to avoid inhalation of dust.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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